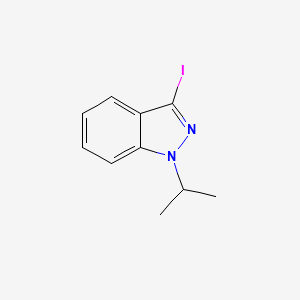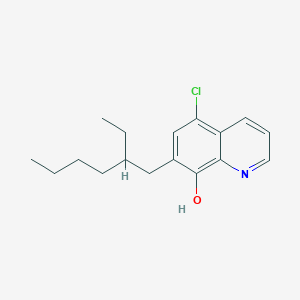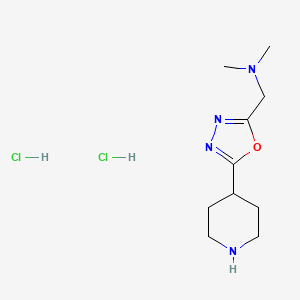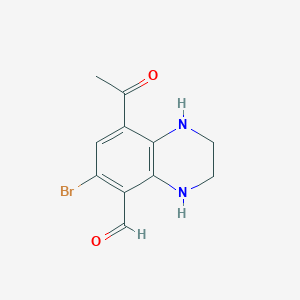
Tert-butyl 3-((4-aminocyclohexyl)amino)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-((4-aminocyclohexyl)amino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H28N2O2. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((4-aminocyclohexyl)amino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 4-aminocyclohexylamine. The reaction is carried out in the presence of a suitable solvent such as dichloromethane and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-((4-aminocyclohexyl)amino)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl 3-((4-aminocyclohexyl)amino)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and as a building block for peptide synthesis.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of tert-butyl 3-((4-aminocyclohexyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (4-aminocyclohexyl)carbamate: Similar structure but different functional groups.
Tert-butyl 3-aminopyrrolidine-1-carboxylate: Shares the pyrrolidine core but lacks the aminocyclohexyl group.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related compounds.
Uniqueness
Tert-butyl 3-((4-aminocyclohexyl)amino)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions are required .
Propiedades
Fórmula molecular |
C15H29N3O2 |
|---|---|
Peso molecular |
283.41 g/mol |
Nombre IUPAC |
tert-butyl 3-[(4-aminocyclohexyl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-9-8-13(10-18)17-12-6-4-11(16)5-7-12/h11-13,17H,4-10,16H2,1-3H3 |
Clave InChI |
NMMXPYLMRXGJDU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)NC2CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



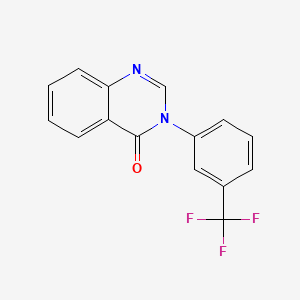
![N-(7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-yl)pivalamide](/img/structure/B11839160.png)
![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8-chloro-9-(phenylthio)-](/img/structure/B11839163.png)


